molecular formula C19H15N3O6S B4896464 5-({2-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

5-({2-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B4896464
M. Wt: 413.4 g/mol
InChI Key: GVPSAYCJUWMKSM-UHFFFAOYSA-N
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Description

5-({2-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a nitrophenoxy group, an ethoxy group, and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({2-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with 2-bromoethyl benzene to form 2-[2-(4-nitrophenoxy)ethoxy]benzene. The final step involves the condensation of this intermediate with 2-sulfanyliden-1,3-diazinane-4,6-dione under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenoxy group can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitrophenoxy group.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-({2-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-({2-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The diazinane ring can also interact with biological molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfanyliden group in 5-({2-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE makes it unique compared to similar compounds. This group can participate in additional chemical reactions, providing more versatility in its applications.

Properties

IUPAC Name

5-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c23-17-15(18(24)21-19(29)20-17)11-12-3-1-2-4-16(12)28-10-9-27-14-7-5-13(6-8-14)22(25)26/h1-8,11H,9-10H2,(H2,20,21,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPSAYCJUWMKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)NC2=O)OCCOC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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